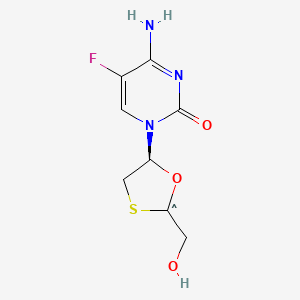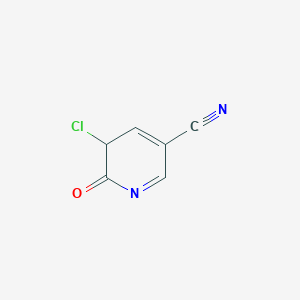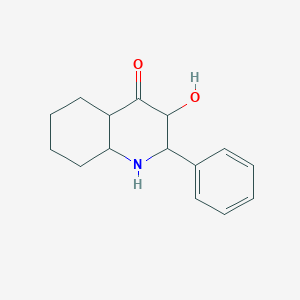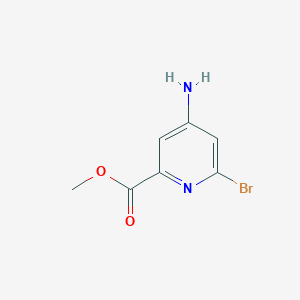
Dihydropyrimidine-2,4(1H,3H)-dithione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dihydropyrimidine-2,4(1H,3H)-dithione is a heterocyclic compound that belongs to the class of dihydropyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The structure of this compound consists of a pyrimidine ring with two sulfur atoms at positions 2 and 4, which distinguishes it from other dihydropyrimidine derivatives.
準備方法
Synthetic Routes and Reaction Conditions
Dihydropyrimidine-2,4(1H,3H)-dithione can be synthesized through various methods. One common approach involves the Biginelli reaction, which is a three-component condensation reaction between an aldehyde, a β-ketoester, and urea or thiourea. The reaction is typically carried out in the presence of a catalyst such as nano-cellulose/BF3/Fe3O4, which facilitates the formation of the desired product under mild conditions . The reaction is performed in ethanol, a green and commercially available solvent, and offers high efficiency and short reaction times .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the reusability of catalysts and the use of environmentally friendly solvents are important considerations in industrial settings to minimize waste and reduce production costs.
化学反応の分析
Types of Reactions
Dihydropyrimidine-2,4(1H,3H)-dithione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of sulfur atoms in the compound, which can participate in redox processes and nucleophilic substitutions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize this compound, leading to the formation of sulfoxides or sulfones.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can reduce the compound to its corresponding dihydropyrimidine derivatives.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as alkyl halides or acyl chlorides, resulting in the formation of various substituted derivatives.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions produce dihydropyrimidine derivatives. Substitution reactions can lead to a wide range of substituted this compound derivatives with different functional groups.
科学的研究の応用
Chemistry: The compound serves as a versatile building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and industrial processes.
作用機序
The mechanism of action of dihydropyrimidine-2,4(1H,3H)-dithione involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes or receptors involved in disease processes, leading to therapeutic effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby suppressing tumor growth . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
類似化合物との比較
Dihydropyrimidine-2,4(1H,3H)-dithione can be compared with other similar compounds, such as dihydropyrimidine-2,4(1H,3H)-dione and thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione . These compounds share a similar pyrimidine core structure but differ in the presence of sulfur atoms or other substituents. The unique presence of sulfur atoms in this compound contributes to its distinct chemical reactivity and biological activities.
List of Similar Compounds
- Dihydropyrimidine-2,4(1H,3H)-dione
- Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione
- 1-(4-Phenylaminophenyl)dihydropyrimidine-2,4(1H,3H)-dione
特性
CAS番号 |
4874-19-5 |
|---|---|
分子式 |
C4H6N2S2 |
分子量 |
146.2 g/mol |
IUPAC名 |
1,3-diazinane-2,4-dithione |
InChI |
InChI=1S/C4H6N2S2/c7-3-1-2-5-4(8)6-3/h1-2H2,(H2,5,6,7,8) |
InChIキー |
LNHFVNLMAUJVAF-UHFFFAOYSA-N |
正規SMILES |
C1CNC(=S)NC1=S |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-[4-[(3R)-piperidin-3-yl]phenyl]indazole-7-carboxamide;hydrochloride](/img/structure/B12343823.png)
![5-Imino-3,7a-dihydro-[1,3]thiazolo[4,5-d]pyrimidin-2-one](/img/structure/B12343830.png)



![(1R,5S)-3-Azabicyclo[3.2.0]heptane-3-carbonyl chloride](/img/structure/B12343866.png)

![chromium(3+);hydron;2-[(3-methyl-5-oxo-1-phenylpyrazol-2-id-4-yl)diazenyl]-4-nitrophenolate](/img/structure/B12343876.png)
![(3aR,7aS)-2-[(2-methylpropan-2-yl)oxycarbonyl]-5-phenylmethoxycarbonyl-1,3,3a,4,6,7-hexahydropyrrolo[3,4-c]pyridine-7a-carboxylate](/img/structure/B12343882.png)
![N-[3-(2-chloroacetyl)-2,5-dimethylpyrrol-1-yl]-4-oxo-1H-phthalazine-1-carboxamide](/img/structure/B12343898.png)


